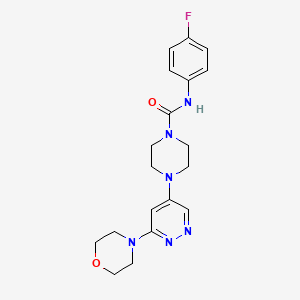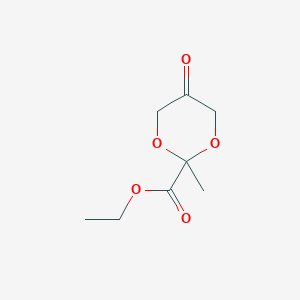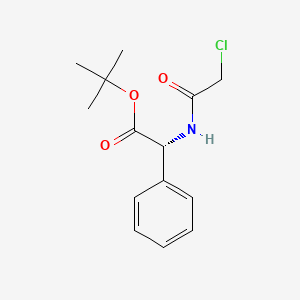
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride, also known as BCTMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTMC is a cyclopropylamine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research contexts.
Mecanismo De Acción
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride acts as a selective inhibitor of VMAT2, preventing the storage and release of monoamine neurotransmitters. This leads to a reduction in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its activity as a VMAT2 inhibitor, (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have activity as a monoamine oxidase (MAO) inhibitor, which can further modulate neurotransmitter levels. (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has several advantages for use in lab experiments. Its selectivity for VMAT2 and MAO makes it a useful tool for studying the mechanisms of neurotransmitter storage and release. However, its effects on the HPA axis may limit its usefulness in some contexts, and its potential for off-target effects should be carefully considered.
Direcciones Futuras
There are several potential future directions for research on (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride. One area of interest is in the development of more selective VMAT2 inhibitors, which could have therapeutic potential in the treatment of conditions such as Parkinson's disease. Another area of interest is in the study of the effects of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride on stress responses, which could have implications for the treatment of stress-related disorders. Additionally, further research is needed to fully elucidate the mechanisms of action of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride and its potential for off-target effects.
Métodos De Síntesis
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 4-bromothiophenol in the presence of a suitable catalyst. The resulting product can then be purified and converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been studied for its potential applications in a variety of scientific research contexts. One area of interest is in the study of neurotransmitter systems, where (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have activity as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter plays a crucial role in the storage and release of monoamine neurotransmitters, making it an important target for research into the mechanisms of neurotransmission.
Propiedades
IUPAC Name |
[1-(4-bromophenyl)sulfanylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVEMRQRRNXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)SC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Bromophenyl)sulfanyl]cyclopropyl}methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)

![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)
![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)



![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2622593.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)

